molecular formula C7H14ClNO B1429519 2-Oxa-7-azaspiro[4.4]nonane hydrochloride CAS No. 1419590-58-1

2-Oxa-7-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1429519
CAS No.: 1419590-58-1
M. Wt: 163.64 g/mol
InChI Key: WUDSMBVEMCDBBA-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Oxa-7-azaspiro[4Therefore, the impact of these properties on the bioavailability of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Oxa-7-azaspiro[4Factors such as temperature, pH, and presence of other molecules could potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

2-Oxa-7-azaspiro[4.4]nonane hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDSMBVEMCDBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[4.4]nonane hydrochloride
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2-Oxa-7-azaspiro[4.4]nonane hydrochloride
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2-Oxa-7-azaspiro[4.4]nonane hydrochloride
Reactant of Route 4
2-Oxa-7-azaspiro[4.4]nonane hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Oxa-7-azaspiro[4.4]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.